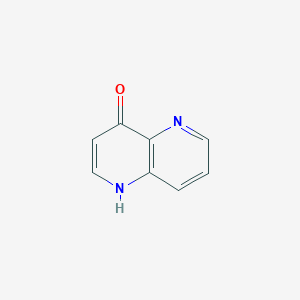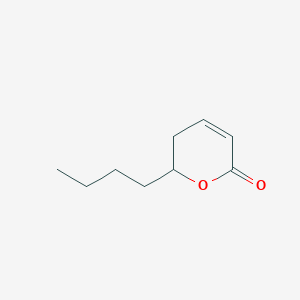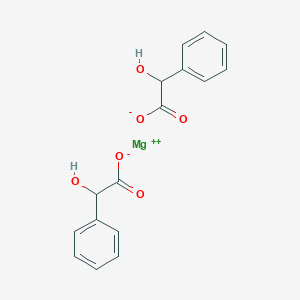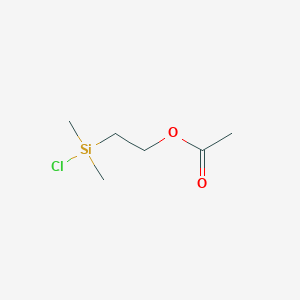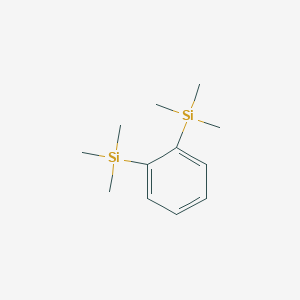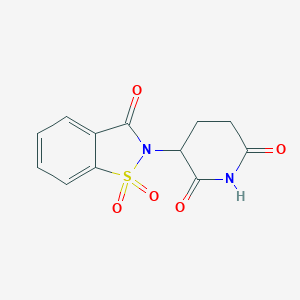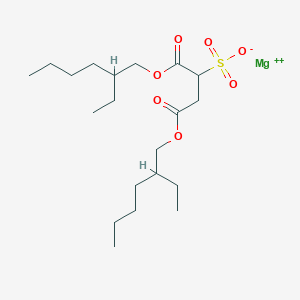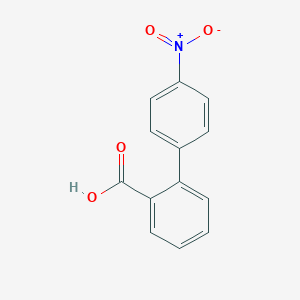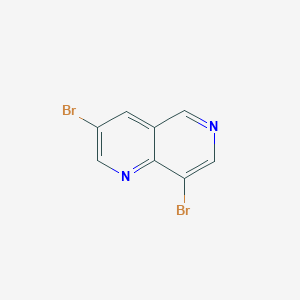
3,8-Dibromo-1,6-naphthyridine
Overview
Description
3,8-Dibromo-1,6-naphthyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H4Br2N2 and its molecular weight is 287.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties : Naphthyridines, including 1,6-naphthyridines, exhibit significant anticancer activity. They also show potential in treating HIV, microbial infections, and as anti-inflammatory and antioxidant agents. The synthesis and biological activity of these compounds have been studied, but a complete correlation between synthesis and biological activity is still being explored (Lavanya et al., 2021).
Synthesis Methods : New methods for the amination of naphthyridines have been developed, such as treating 3-nitro-1,6-naphthyridine with liquid ammonia and potassium permanganate to yield various aminated derivatives (Woźniak et al., 2010).
Biomedical Applications : The 1,6-naphthyridin-2(1H)-ones, a subfamily of naphthyridines, have over 17,000 compounds with diverse biomedical applications. These compounds provide ligands for several receptors in the body (Oliveras et al., 2021).
Anti-inflammatory and Antioxidant Efficacy : 1,6-Naphthyridines synthesized through a multicomponent method have shown excellent anti-inflammatory and antioxidant activities. For instance, a specific compound demonstrated significant inhibition comparable to standard diclofenac and ascorbic acid (Lavanya et al., 2015).
Organic Semiconductor Materials : 1,5-Naphthyridine derivatives, closely related to 1,6-naphthyridines, have been explored for their potential in organic semiconductor materials, showing promise in the development of high-efficiency OLEDs (Wang et al., 2012).
Solvent-Free Synthesis : Solvent-free and catalyst-free methods for synthesizing 1,6-naphthyridine derivatives have been developed, providing a more environmentally friendly approach to producing these compounds (Hameed, 2015).
Mechanism of Action
Mode of Action
It is known that naphthyridines can interact with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . These interactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Naphthyridines are known to exhibit a variety of biological activities, suggesting that they may interact with multiple pathways .
Future Directions
The wide range of biological activities exhibited by naphthyridines, including 3,8-Dibromo-1,6-naphthyridine, makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of new methods for the synthesis of 1,6-naphthyridine derivatives is an area of ongoing research . Furthermore, the potential of these compounds in the treatment of neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, provides further scope for exploration .
Properties
IUPAC Name |
3,8-dibromo-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNQDLUHEFXGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307239 | |
| Record name | 3,8-Dibromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-75-2 | |
| Record name | 3,8-Dibromo-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dibromo-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



